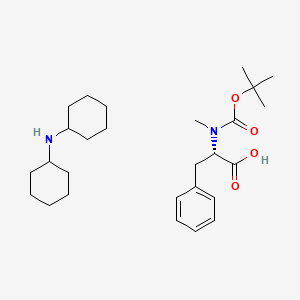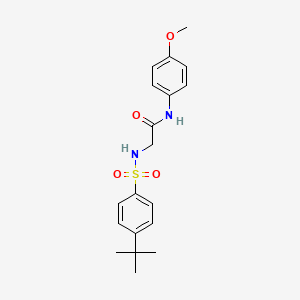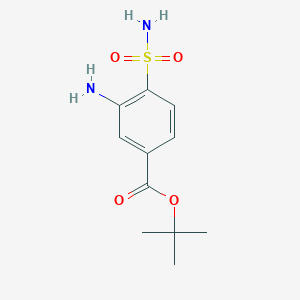![molecular formula C13H10ClF3N2O2S B2460623 N-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-4-methylbenzolsulfonamid CAS No. 338397-27-6](/img/structure/B2460623.png)
N-[3-Chlor-5-(Trifluormethyl)-2-pyridinyl]-4-methylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide” is a chemical compound. It is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It is used as a protective broad-spectrum fungicide .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . Among these derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Molecular Structure Analysis
The molecular structure of “N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide” is complex. It contains a benzene ring substituted with one or more trifluoromethyl groups .
Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Physical and Chemical Properties Analysis
The compound is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour . It has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water .
Wissenschaftliche Forschungsanwendungen
Agrochemische Anwendungen
Trifluormethylpyridin (TFMP)-Derivate, zu denen auch die in Rede stehende Verbindung gehört, werden in der Agrochemie weit verbreitet eingesetzt . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem Agrochemikalienmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Trivialnamen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Fünf pharmazeutische und zwei veterinärmedizinische Produkte, die den TFMP-Bestandteil enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Proteinabbau
Diese Verbindung kann in bifunktionelle Werkzeuge wie elektrophile PROTAC® -Moleküle zur gezielten Proteindegradation eingebaut werden . Diese Anwendung wurde vom Cravatt Lab für die Entdeckung von E3-Ligasen demonstriert .
Enzyminhibition
Ein Molekül mit einer -CF3-Gruppe, die an einem tertiären stereogenen Zentrum in einem heteroaliphatischen Ring befestigt ist, zeigte eine verbesserte Arzneimittelpotenz gegenüber der Inhibition des Reverse-Transkriptase-Enzyms . Dies wird durch Senkung des pKa des cyclischen Carbamat durch eine Schlüssel-Wasserstoffbrückenbindung mit dem Protein erreicht .
Zukünftige Anwendungen
Es wird angenommen, dass die biologischen Aktivitäten von TFMP-Derivaten auf der Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und den einzigartigen Merkmalen des Pyridin-Bestandteils beruhen . Es wird erwartet, dass in Zukunft viele neuartige Anwendungen von TFMP entdeckt werden .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Fluopicolide, is the cytoskeleton of oomycetes , specifically the spectrin-like proteins . These proteins play a crucial role in maintaining the shape and flexibility of the cells.
Mode of Action
Fluopicolide interacts with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction results in changes to the cell structure and function, inhibiting the growth of strains that are resistant to other fungicides .
Biochemical Pathways
The affected biochemical pathway primarily involves the cytoskeleton of oomycetes . The compound’s action on the spectrin-like proteins disrupts the normal functioning of the cytoskeleton, affecting various cellular processes such as the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth of oomycetes, including strains that are resistant to other fungicides . This leads to effective control of diseases caused by oomycetes, such as late blight of potato .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluopicolide. For instance, the compound’s movement through the xylem suggests that it may be influenced by the plant’s water status and transpiration rate . .
Safety and Hazards
Zukünftige Richtungen
The development of organic compounds containing fluorine, such as “N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide”, is becoming an increasingly important research topic . It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future .
Biochemische Analyse
Biochemical Properties
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
The compound has been observed to influence various types of cells and cellular processes . It can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c1-8-2-4-10(5-3-8)22(20,21)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGJUOBFVGBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2460548.png)
![2-Chloro-N-(7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2460549.png)
![3-[(4-Methoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2460551.png)




![3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2460561.png)

